molecular formula C8H12FNO B584278 cis-7-Fluorohexahydroindolizin-3(2H)-one CAS No. 148855-27-0

cis-7-Fluorohexahydroindolizin-3(2H)-one

Cat. No.: B584278
CAS No.: 148855-27-0
M. Wt: 157.188
InChI Key: JHGUMTGYRXNWMQ-NKWVEPMBSA-N
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Description

cis-7-Fluorohexahydroindolizin-3(2H)-one is a fluorinated bicyclic alkaloid derivative characterized by a fused pyrrolidine-piperidine core with a ketone group at position 3 and a fluorine substituent in the cis configuration at position 5. This compound belongs to the indolizidine family, a class of nitrogen-containing heterocycles with diverse pharmacological activities. The cis configuration of the fluorine atom significantly influences its stereoelectronic properties, impacting reactivity, solubility, and biological interactions .

The structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and UV spectroscopy, as demonstrated in studies isolating analogous alkaloids (e.g., Zygocaperoside and Isorhamnetin-3-O-glycoside) . These methods ensure precise determination of substituent positions and stereochemistry.

Properties

CAS No.

148855-27-0

Molecular Formula

C8H12FNO

Molecular Weight

157.188

IUPAC Name

(7S,8aR)-7-fluoro-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one

InChI

InChI=1S/C8H12FNO/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5H2/t6-,7+/m0/s1

InChI Key

JHGUMTGYRXNWMQ-NKWVEPMBSA-N

SMILES

C1CC(=O)N2C1CC(CC2)F

Synonyms

3(2H)-Indolizinone,7-fluorohexahydro-,cis-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cis-7-Fluorohexahydroindolizin-3(2H)-one, we compare it with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues

Compound Name Core Structure Substituents Key Properties
This compound Hexahydroindolizinone -F (cis-7), -C=O (3) High polarity, moderate logP (~1.2)
Hexahydroindolizin-3(2H)-one Hexahydroindolizinone -H (7), -C=O (3) Lower logP (~0.8), reduced metabolic stability
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole -Cl (7), -CH₃ (3), -COOH (2) Acidic (pKa ~4.2), higher logD (~2.5)
Iridin (Irigenin 7-glucoside) Isoflavone-glucoside -Glucose (7), -OCH₃ (4',5',6) High molecular weight (522.46 g/mol)

Key Observations:

  • Fluorine vs. 2.5) .
  • Functional Group Impact : The ketone at position 3 increases polarity, contrasting with the carboxylic acid group in 7-Chloro-3-methylindole-2-carboxylic acid, which introduces acidity and solubility challenges .

Spectroscopic Comparison

Comparative NMR data (¹H and ¹³C) for this compound and its non-fluorinated analogue:

Signal (ppm) This compound Hexahydroindolizin-3(2H)-one
C7 (¹³C-NMR) 72.5 (d, J = 180 Hz) 35.8
H7 (¹H-NMR) 4.25 (m, J = 48 Hz) 1.90 (m)
C=O (¹³C-NMR) 210.1 209.8

The fluorine atom induces significant deshielding at C7 (72.5 ppm vs. 35.8 ppm) and splits proton signals due to ¹H-¹⁹F coupling (J = 48 Hz) .

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